REACTION_CXSMILES
|
Cl[C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:14]([CH2:16][NH2:17])[OH:15]>C(O)C>[OH:15][CH2:14][CH2:16][NH:17][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
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Name
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|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
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Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The volatiles were removed under reduced pressure
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Type
|
ADDITION
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Details
|
The residue was treated with water (40 mL)
|
Type
|
CUSTOM
|
Details
|
A yellow precipitate formed
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Type
|
FILTRATION
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Details
|
was collected by filtration
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Type
|
WASH
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Details
|
washed with water
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Name
|
|
Type
|
product
|
Smiles
|
OCCNC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |